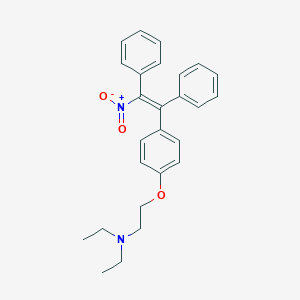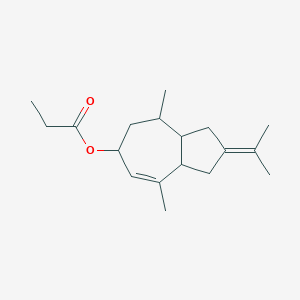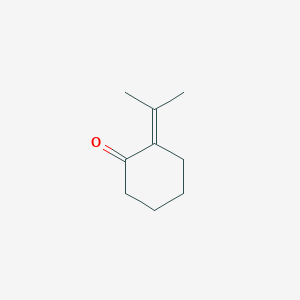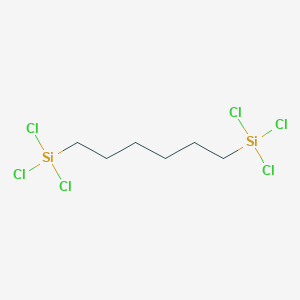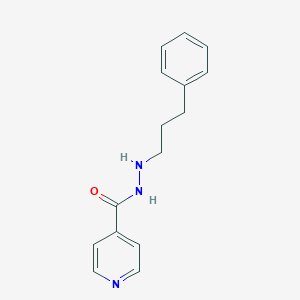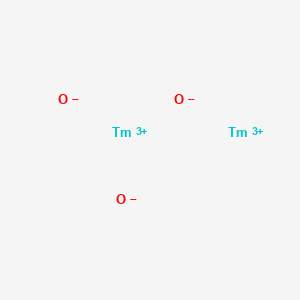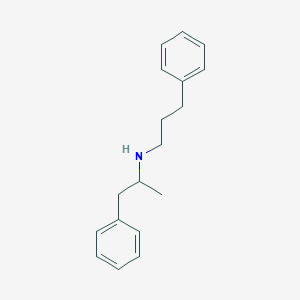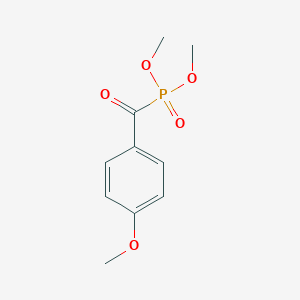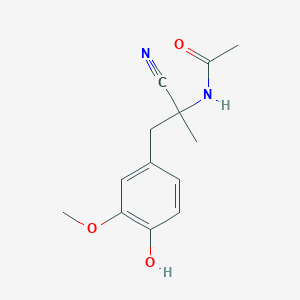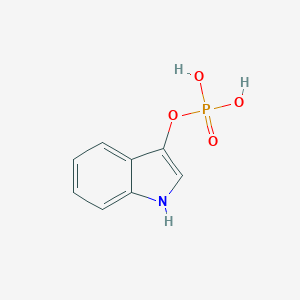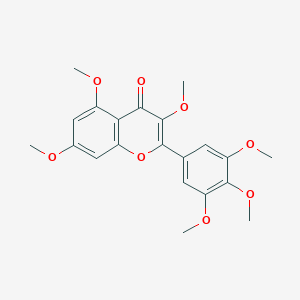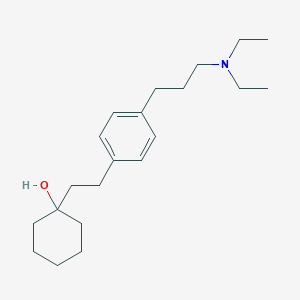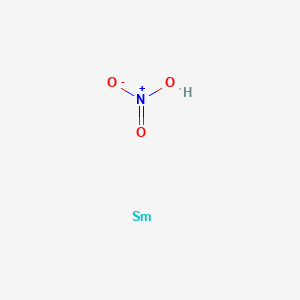
硝酸;钐
描述
Nitric acid, samarium(3+) salt is a useful research compound. Its molecular formula is N3O9Sm and its molecular weight is 213.4 g/mol. The purity is usually 95%.
The exact mass of the compound Nitric acid, samarium(3+) salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177676. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nitric acid, samarium(3+) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitric acid, samarium(3+) salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
It is known that samarium compounds are often used in the field of nuclear technology .
Mode of Action
The mode of action of “Nitric Acid, Samarium(3+) Salt” involves a complex process that includes slow dehydration and fast concomitant internal hydrolysis . The first stage of pyrolysis is accompanied by the removal of water and nitric acid to form samarium pentahydrate and intermediate oxonitrates containing O–Sm–OH groups . At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally transform into a cubic form of samarium oxide .
Biochemical Pathways
Nitric oxide, a component of nitric acid, is known to play a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .
Pharmacokinetics
A method has been developed for near real-time quantification of samarium (0–200 μg ml−1) and nitric acid (01–4 M) with varying temperature (20 °C–45 °C) using laser-induced fluorescence spectroscopy (LIFS), Raman spectroscopy, and a stacked regression ensemble .
Result of Action
The result of the action of “Nitric Acid, Samarium(3+) Salt” involves the transformation of the compound into different forms at various stages of pyrolysis. The final product of this process is a cubic form of samarium oxide .
Action Environment
The action of “Nitric Acid, Samarium(3+) Salt” can be influenced by environmental factors such as temperature . For instance, the rate of dehydration and internal hydrolysis can vary depending on the temperature .
生化分析
Biochemical Properties
Nitric Acid, Samarium(3+) Salt plays a role in biochemical reactions, particularly in the context of nuclear reprocessing applications . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in combination with laser-induced fluorescence spectroscopy (LIFS) and Raman spectroscopy for real-time quantification of uranium (VI), samarium, and nitric acid . The nature of these interactions involves phenomena such as absorption, quenching, and complexation .
Molecular Mechanism
The molecular mechanism of Nitric Acid, Samarium(3+) Salt involves its interaction with various biomolecules. For instance, in the context of nuclear reprocessing, it interacts with uranium (VI), leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitric Acid, Samarium(3+) Salt can change over time. For instance, its use in real-time quantification of uranium (VI), samarium, and nitric acid involves varying temperature conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Transport and Distribution
The transport and distribution of Nitric Acid, Samarium(3+) Salt within cells and tissues involve various transporters or binding proteins. Specific details on its localization or accumulation are currently limited .
属性
IUPAC Name |
nitric acid;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGUHMPKNCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-83-8 | |
| Record name | Samarium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Q1: The studies indicate that nitric acid, samarium(3+) salt can negatively impact both mice testes and tadpole development. What are the observed effects and are there any proposed mechanisms behind this toxicity?
A1: Both studies highlight the negative consequences of nitric acid, samarium(3+) salt exposure. In mice, chronic exposure led to a decrease in antioxidant enzyme activity (superoxide dismutase, glutathione peroxidase) and total antioxidant capacity in testicular tissue, alongside an increase in malondialdehyde (a marker of oxidative stress) []. This suggests that samarium exposure disrupts the delicate oxidative balance within the testes, potentially impacting sperm production and overall reproductive health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
